Difenoximide hydrochloride
Description
Historical Context of Development and Early Chemical Studies
The development of difenoximide (B1208596) is rooted in the broader effort to create peripherally selective opioid agonists. The historical context for such research lies in the observation that opioid compounds, while effective antidiarrheal agents, often produce undesirable central nervous system (CNS) effects. The challenge for medicinal chemists was to dissociate the potent antidiarrheal properties from the centrally-mediated narcotic effects.
Difenoximide emerged from research focused on derivatives of diphenoxylate, a well-known antidiarrheal agent that itself is a congener of meperidine. nih.gov Early chemical studies and synthesis efforts were directed at modifying the diphenoxylate structure to enhance its therapeutic index. One notable synthesis of difenoximide involves the treatment of piperidinecarboxylic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide (B1669883) (DCC) to form an ester. In a parallel step, the anion of diphenylacetonitrile (B117805) is alkylated with dibromoethane. The final step involves the alkylation of the piperidine (B6355638) derivative with the previously prepared bromide to yield difenoximide. archive.org
Role in Chemical and Biological Research Paradigms
Difenoximide hydrochloride has served as a valuable tool in chemical and biological research, primarily in the study of opioid pharmacology and gastrointestinal physiology. Its significance lies in its action as a peripherally restricted opioid agonist. This characteristic allows researchers to investigate the effects of opioid receptor activation in the periphery without the confounding variables of central nervous system activity. nih.govresearchgate.net
In research paradigms, difenoximide and its analogs have been instrumental in exploring the therapeutic potential of peripherally acting mu-opioid receptor agonists. researchgate.netmdpi.com These investigations are crucial for developing treatments for conditions such as inflammatory pain, where peripheral nociceptors are sensitized. By using compounds like difenoximide, scientists can probe the role of peripheral opioid receptors in pain modulation and gut motility.
Interestingly, the research applications of compounds structurally related to this compound have extended beyond opioid receptor studies. For instance, a derivative, DDO-5936, has been identified as an inhibitor of the Hsp90-Cdc37 protein-protein interaction, indicating potential applications in cancer research. cenmed.com This highlights the broader utility of the chemical scaffold in exploring diverse biological targets.
Conceptual Framework for Investigating Chemical Entities within its Structural Class
The investigation of this compound and its congeners is guided by well-established conceptual frameworks in medicinal chemistry and pharmacology. The foundational concept is the structure-activity relationship (SAR) of the 4-phenylpiperidine (B165713) scaffold, which is a key pharmacophore for opioid receptor agonists. researchgate.netmdpi.compainphysicianjournal.com
A primary medicinal chemistry strategy for this class of compounds has been the modification of the core structure to limit penetration of the blood-brain barrier. This is often achieved by increasing the molecule's polarity or size, thereby enhancing its peripheral selectivity. The development of loperamide (B1203769) and difenoximide from more centrally acting precursors is a classic example of this strategy. nih.gov
The study of fentanyl and its numerous analogs, which also share the 4-phenylpiperidine core, has provided a rich understanding of the molecular interactions with the mu-opioid receptor. mdpi.complos.org This body of research informs the understanding of how subtle structural changes can dramatically alter binding affinity and functional activity.
More recently, the concept of biased agonism has emerged as a sophisticated framework for understanding the actions of opioid ligands. mdpi.comfrontiersin.org This theory posits that a ligand can selectively activate certain downstream signaling pathways of a receptor over others. Investigating how compounds like this compound interact with the mu-opioid receptor within this framework could lead to the design of new therapeutics with more refined and targeted effects.
Interactive Data Tables
Below are tables summarizing key data for Difenoximide and related compounds.
Physicochemical Properties of Difenoximide
| Property | Value |
|---|---|
| Molecular Formula | C32H31N3O4 |
| Molecular Weight | 521.62 g/mol |
| AlogP | 4.53 |
| #Rotatable Bonds | 8 |
| Polar Surface Area | 90.71 Ų |
| Basic pKa | 8.48 |
Data sourced from ChEMBL (CHEMBL2110913) wikipedia.org
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 37800-79-6 |
| Molecular Formula | C32H32ClN3O4 |
| Molecular Weight | 558.08 g/mol |
| Appearance | Solid powder |
Data sourced from MedKoo (CAS#37800-79-6) medkoo.com
Opioid Receptor Binding Affinities (Ki) of Related Phenylpiperidine Opioids
| Compound | Ki (nM) at mu-opioid receptor |
|---|---|
| Diphenoxylate | 20.3 |
| Loperamide | Not available in cited source |
| Fentanyl | 1.1 |
Data from a study using a single binding assay in a cell membrane preparation expressing recombinant human MOR. nih.govNote: A specific Ki value for this compound from a comparable assay was not publicly available in the searched literature.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
37800-79-6 |
|---|---|
Molecular Formula |
C32H32ClN3O4 |
Molecular Weight |
558.1 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C32H31N3O4.ClH/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37;/h1-15H,16-23H2;1H |
InChI Key |
PAVHWTIATNTNMG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Synonyms |
difenoximide SC-26100 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Difenoximide Hydrochloride
Established Synthetic Routes and Reaction Pathways
The synthesis of Difenoximide (B1208596) hydrochloride is a multi-step process that hinges on the construction of its complex piperidine (B6355638) core and subsequent functionalization. The primary route involves the synthesis of its immediate precursor, Difenoxin, which is 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid.
Key Precursors and Intermediate Synthesis
The synthesis of Difenoximide hydrochloride fundamentally relies on the preparation of two key intermediates: a substituted piperidine moiety and an alkylating agent.
A central precursor is 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid , also known as Difenoxin. The manufacturing process for Difenoxin hydrochloride involves the hydrolysis of its corresponding ethyl ester, ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylisonipecotate hydrochloride. This hydrolysis is typically achieved by heating the ester in the presence of a strong base like potassium t-butoxide in a solvent such as dimethyl sulfoxide. The resulting carboxylate salt is then neutralized with an acid, like acetic acid, to precipitate the free base of Difenoxin. Finally, treatment with gaseous hydrogen chloride in a suitable solvent system, such as 2-propanol and chloroform, yields Difenoxin hydrochloride. chemicalbook.com
The synthesis of the ethyl ester precursor itself can be accomplished through the alkylation of 4-phenyl-4-ethoxycarbonylpiperidine with 2,2-diphenyl-4-bromobutyronitrile. figshare.com
Another pivotal step is the conversion of Difenoxin to Difenoximide. This is achieved by reacting 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid with N-hydroxysuccinimide. The reaction is typically carried out in a solvent like N,N-dimethylformamide. prepchem.com This reaction forms the succinimide (B58015) ester, which is Difenoximide. The final conversion to this compound would then involve treatment with hydrochloric acid.
A general synthetic scheme can be represented as follows:
Table 1: Key Synthetic Steps and Reagents
| Step | Reactants | Reagents and Conditions | Product |
| 1. Alkylation | 4-phenyl-4-ethoxycarbonylpiperidine, 2,2-diphenyl-4-bromobutyronitrile | - | Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylisonipecotate |
| 2. Hydrolysis | Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylisonipecotate hydrochloride | 1. Potassium t-butoxide, DMSO, 90°C2. Acetic acid | 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid (Difenoxin) |
| 3. Esterification | 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid, N-hydroxysuccinimide | N,N-dimethylformamide, ~60°C | N-[1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carbonyloxy]succinimide (Difenoximide) |
| 4. Salt Formation | Difenoximide | Gaseous hydrogen chloride | This compound |
Optimization Strategies for Synthetic Yield and Purity
Optimizing the yield and purity of this compound involves careful control of reaction conditions and purification methods at each synthetic step.
In the synthesis of related compounds, such as piritramide, which shares the 1-(3-cyano-3,3-diphenylpropyl) moiety, the molar ratio of the reactants, temperature, and reaction time are critical parameters. For instance, using a slight excess of the alkylating agent, 4-bromo-2,2-diphenyl-butyronitrile, and maintaining a reaction temperature of 120°C for several hours in DMF with sodium carbonate as the base has been reported. google.com
Purification of the final product and intermediates is crucial. Recrystallization is a common method to improve purity. For Difenoxin hydrochloride, recrystallization from 2-propanol is a documented method. chemicalbook.com The crude product can also be purified by dissolving it in an alkaline solution and re-precipitating it with acid before the final salt formation. chemicalbook.com For analogs, purification techniques such as column chromatography and preparative thin-layer chromatography (TLC) have been employed to isolate products with high purity. nih.gov The use of high-performance liquid chromatography (HPLC) is also utilized to assess the purity of the final compound. google.com
Derivatization and Analog Synthesis Research
Research into the derivatization of the Difenoximide core structure is driven by the desire to explore structure-activity relationships for various biological targets.
Strategies for Structural Modification and Diversification
Structural modifications of Difenoximide and its precursors can be envisioned at several positions on the molecule.
One approach involves modifying the piperidine ring and its substituents. For instance, in a study exploring Kv1.3 blockers based on the related compound diphenoxylate, various analogs were synthesized by altering the group at the 4-position of the piperidine ring. This included replacing the phenyl group with other substituents or modifying the carboxylate functional group. nih.gov
Another strategy focuses on the N-substituent of the piperidine ring. The 3-cyano-3,3-diphenylpropyl group can be modified. For example, analogs have been synthesized where the cyano group is absent. nih.gov
The synthesis of various analogs of morphine and codeine, which are also opioid-related compounds, often involves modifications at the phenolic hydroxyl group, the alcoholic hydroxyl group, and the tertiary nitrogen. nih.gov These strategies, such as O-alkylation, O-acylation, and N-demethylation followed by N-alkylation, could potentially be applied to the Difenoximide scaffold to generate a library of diverse compounds.
Novel Chemical Reactions and Methodologies Applied to the Difenoximide Core
While specific novel reactions applied directly to the Difenoximide core are not extensively documented, research on related structures provides insights into potential methodologies. For instance, tandem reactions, which involve the formation of multiple bonds in a single operation without isolating intermediates, represent a modern approach to streamline synthesis. liberty.edu Such a strategy could potentially be developed for the construction of the complex Difenoximide framework.
Furthermore, the use of new catalytic systems, such as nickel-catalyzed reductive coupling, is being explored for the formation of C-C bonds in complex molecules. mit.edu These methods could offer alternative and potentially more efficient routes to key intermediates in Difenoximide synthesis.
Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles to the synthesis of pharmaceuticals is a growing area of focus, aiming to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are limited, general trends in the synthesis of piperidines and opioid analogs can be considered.
Key principles of green chemistry applicable to Difenoximide synthesis include:
Use of Safer Solvents and Reagents: Traditional syntheses often employ hazardous solvents and reagents. Research is ongoing to replace these with more environmentally benign alternatives. For example, efficient syntheses of N-substituted piperidones have been developed using greener approaches that avoid classical methods like the Dieckman condensation. figshare.comnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This can be achieved through the development of catalytic reactions and tandem processes.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using alternative energy sources like microwave irradiation, can significantly reduce energy consumption. acgpubs.org
Use of Renewable Feedstocks: There is a growing interest in synthesizing pharmaceuticals from bio-renewable sources. For example, a sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) has been reported. rsc.org While not directly applicable to the current Difenoximide synthesis, it highlights a potential future direction for the synthesis of piperidine-containing drugs.
Catalysis: The use of catalysts, particularly biocatalysts (enzymes) or efficient metal catalysts, can lead to more selective and efficient reactions under milder conditions. acs.org For instance, electrochemical methods are being explored for key transformations in opioid synthesis, such as N-demethylation, to avoid the use of harmful reagents. acs.orgacs.org
Applying these principles to the synthesis of this compound could lead to more sustainable and efficient manufacturing processes in the future.
Molecular Mechanisms of Action and Target Interactions of Difenoximide Hydrochloride
Ligand-Receptor Binding Kinetics and Thermodynamics in Experimental Systems
Information regarding the quantitative analysis of the association (k_on) and dissociation (k_off) rates for difenoximide (B1208596) hydrochloride binding to its receptor is not available in published literature. semanticscholar.orgualberta.ca Consequently, a thermodynamic profile of its binding cannot be constructed. Similarly, while competitive binding assays are standard for characterizing ligands, specific studies detailing the competitive binding profile of difenoximide hydrochloride against other related ligands are not publicly documented. drugbank.comselcia.com For the closely related compound, difenoxin, the IUPHAR/BPS Guide to PHARMACOLOGY explicitly notes a lack of publicly available affinity data. guidetopharmacology.org While studies have determined the binding affinity (K_i) for the parent compound diphenoxylate at the mu-opioid receptor to be in the 1-100 nM range, equivalent data for difenoximide is not specified. nih.govzenodo.org
Quantitative Analysis of Association and Dissociation Rates
Identification and Characterization of Molecular Targets
The primary molecular target for difenoximide is presumed to be the mu-opioid receptor, based on the activity of its chemical relatives. nih.govdrugbank.com However, specific studies employing in vitro target deconvolution methods, such as affinity chromatography or expression cloning, to definitively identify and characterize the molecular targets of this compound have not been published. mpdkrc.edu.ingoogle.com Furthermore, there are no available reports on the use of biophysical techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or X-ray crystallography to analyze the specific ligand-target complex of difenoximide and its receptor. nih.gov
In Vitro Approaches for Target Deconvolution
Intracellular Signaling Pathway Modulation Studies
As an opioid receptor agonist, difenoximide is expected to modulate intracellular signaling pathways typically associated with these G protein-coupled receptors (GPCRs). These pathways can include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulation of ion channels. nih.gov However, specific experimental studies that delineate the precise intracellular signaling cascades modulated by this compound, and the downstream consequences of this modulation, are absent from the scientific literature. nih.govnumberanalytics.comresearchgate.net
Investigation of Enzyme Activity and Inhibition Mechanisms
Theoretical Models of Molecular Interaction
While specific molecular modeling studies for this compound are not widely published, the extensive research on the 4-phenylpiperidine (B165713) class of opioids provides a strong theoretical framework for understanding its interaction with the mu-opioid receptor. nih.govresearchgate.netacs.org
Computational studies, such as conformational analysis and molecular dynamics simulations, are crucial for understanding how flexible molecules like difenoxin adopt a specific three-dimensional shape (conformation) to bind effectively to their receptor. acs.org For the 4-phenylpiperidine class of opioids, it is understood that the piperidine (B6355638) ring typically adopts a chair conformation. researchgate.net
The structure-activity relationship (SAR) studies of 4-phenylpiperidine derivatives and related compounds help to elucidate the role of specific chemical groups in receptor binding and activation. nih.govresearchgate.netnih.gov
Key structural motifs in difenoximide and their likely roles include:
The 4-Phenylpiperidine Core: This is the fundamental scaffold responsible for placing the key interacting groups in the correct orientation for receptor binding. researchgate.net
The Tertiary Amine: The nitrogen atom in the piperidine ring is basic and exists in a protonated, positively charged state at physiological pH. This cationic center is crucial for the initial electrostatic interaction with the negatively charged aspartate residue in the opioid receptor binding site. acs.orggpatindia.com
The 4-Phenyl Group: This aromatic ring is involved in hydrophobic or π-π stacking interactions within a lipophilic pocket of the receptor, contributing to binding affinity. nih.gov
The 3-Cyano-3,3-diphenylpropyl Group: This bulky, lipophilic group attached to the piperidine nitrogen likely occupies a large hydrophobic pocket in the receptor, significantly enhancing binding affinity. SAR studies on related compounds have shown that removal of the cyano group can increase potency for other targets like Kv1.3 channels, indicating its importance in defining receptor selectivity and affinity. nih.gov The two phenyl rings contribute extensive hydrophobic interactions.
The Carboxylic Acid Moiety (in Difenoxin): Difenoximide is the ester prodrug of difenoxin. In vivo, the ester is hydrolyzed to the active carboxylic acid, difenoxin. This polar group may form additional hydrogen bonds or ionic interactions within the receptor, influencing both affinity and efficacy. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Difenoxin |
| Diphenoxylate |
| Meperidine |
| Acetylcholine (B1216132) |
| Morphine |
| Fentanyl |
| Sufentanil |
Pharmacological Investigations in Experimental Models of Difenoximide Hydrochloride
In Vitro Cellular Assays for Mechanistic Elucidation
In vitro cellular assays serve as a fundamental tool in pharmacology to understand the interaction of a compound with its molecular target and the subsequent cellular response. For difenoximide (B1208596) hydrochloride, while specific data is limited, the known pharmacology of its active metabolite, difenoxin, as a mu-opioid receptor agonist, allows for an understanding of the types of cellular assays used to characterize such compounds.
Cell-based functional assays are designed to measure the physiological response of a cell to a compound. taylorandfrancis.com These assays are critical for determining the efficacy and potency of a drug at its target receptor. For a mu-opioid agonist like difenoxin, typical cell-based functional responses would be measured in cell lines engineered to express the human mu-opioid receptor.
One of the primary signaling pathways for the mu-opioid receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). nih.gov Functional assays would therefore quantify the reduction in cAMP levels in response to difenoximide or difenoxin. Another key functional response is the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels, which can be measured using electrophysiological techniques or fluorescent ion indicators. nih.gov
The table below illustrates the expected functional responses in a cell-based assay for a mu-opioid agonist.
Table 1: Expected Cell-Based Functional Responses for a Mu-Opioid Agonist
| Assay Type | Cellular Response Measured | Expected Outcome for Agonist |
|---|---|---|
| cAMP Assay | Intracellular cyclic AMP levels | Decrease |
| GIRK Channel Assay | Potassium ion efflux | Increase |
| Calcium Channel Assay | Calcium ion influx | Decrease |
Molecular biomarkers are measurable indicators of a biological state or condition. e-century.us In the context of drug development, they can help to understand the mechanism of action and to predict clinical outcomes. For difenoximide hydrochloride, the identification of molecular biomarkers would focus on the downstream effects of mu-opioid receptor activation.
Techniques such as proteomics and transcriptomics would be employed on cell cultures treated with difenoximide or difenoxin to identify changes in protein and gene expression. For instance, the expression levels of proteins involved in the mu-opioid receptor signaling cascade, such as G-proteins and effector enzymes, could be measured. e-century.us Furthermore, changes in the expression of genes regulated by the transcription factors that are influenced by this signaling pathway could also serve as molecular biomarkers.
Cell-Based Functional Responses
Ex Vivo Tissue and Organ Bath Studies
Ex vivo studies on isolated tissues and organs provide a bridge between in vitro cellular assays and in vivo animal models. These preparations allow for the investigation of a compound's physiological effects in a more complex biological system while maintaining experimental control. animalab.eure-place.be
A classic ex vivo preparation for assessing the activity of opioid agonists is the guinea pig ileum. bioline.org.brnih.govrjptsimlab.com This isolated section of the small intestine contains a rich network of enteric neurons and smooth muscle, making it highly sensitive to the effects of opioids. The primary physiological response measured is the inhibition of muscle contractions induced by electrical stimulation or other agonists like acetylcholine (B1216132). bioline.org.br Difenoxin, as a potent mu-opioid agonist, would be expected to cause a dose-dependent inhibition of these contractions. nih.gov
The table below summarizes the expected physiological responses in isolated tissue preparations.
Table 2: Expected Physiological Responses in Ex Vivo Tissue Preparations
| Tissue Preparation | Physiological Response Measured | Expected Effect of Difenoximide/Difenoxin |
|---|---|---|
| Guinea Pig Ileum | Inhibition of electrically-induced contractions | Dose-dependent inhibition |
| Vas Deferens | Inhibition of neurotransmitter release | Dose-dependent inhibition |
Ex vivo tissue preparations are also invaluable for confirming the receptor-mediated mechanism of a drug's action. In the case of this compound, this would involve demonstrating that its effects are specifically mediated by mu-opioid receptors. This is typically achieved by using a selective mu-opioid receptor antagonist, such as naloxone. nih.gov
In a guinea pig ileum assay, the inhibitory effect of difenoxin on muscle contractions would be reversed by the co-administration of naloxone. nih.gov This competitive antagonism provides strong evidence that the observed physiological response is indeed mediated through the mu-opioid receptor.
Assessment of Physiological Responses in Isolated Preparations
Animal Model Studies for Target Validation and Mechanistic Profiling
Animal models are essential for validating the therapeutic target of a drug and for understanding its mechanism of action in a whole organism. wuxibiology.com For this compound, animal models of diarrhea and intestinal motility are used to confirm its antidiarrheal efficacy and to elucidate the underlying physiological mechanisms.
Animal studies have demonstrated that difenoxin hydrochloride slows intestinal motility, which is the primary mechanism for its antidiarrheal effect. nih.govmotofen.com This effect is believed to be mediated by a local action on the gastrointestinal wall. nih.govmotofen.com Rodent models, such as rats and mice, are commonly used, in which diarrhea can be induced by agents like castor oil or senna. frontiersin.org The efficacy of this compound is then assessed by measuring the reduction in the frequency and wetness of feces. frontiersin.org
Furthermore, diphenoxylate, the parent compound of difenoximide, is used to create animal models of constipation to study the effects of laxatives. taylorandfrancis.come-century.usnih.gov This highlights its potent inhibitory effect on gastrointestinal transit. Studies in rats have also explored the interaction of difenoxin with other neurotransmitter systems, suggesting a potential role for serotonin (B10506) in its antisecretory effects. nih.gov
The table below provides an overview of the use of animal models in the study of difenoximide and related compounds.
Table 3: Animal Model Studies for Difenoximide and Related Compounds
| Animal Model | Purpose | Key Findings |
|---|---|---|
| Castor Oil-Induced Diarrhea in Rats/Mice | To assess antidiarrheal efficacy | Difenoxin reduces the frequency and severity of diarrhea. frontiersin.org |
| Charcoal Meal Transit in Mice | To measure effects on intestinal motility | Difenoxin decreases the transit time of a charcoal meal. frontiersin.org |
| Loperamide-Induced Constipation in Rats | To study mechanisms of intestinal motility | Diphenoxylate is used as a positive control to induce constipation. e-century.usnih.gov |
Non-Clinical Pharmacodynamic Marker Evaluation
The evaluation of non-clinical pharmacodynamic markers for antiperistaltic agents like this compound typically involves assessing their effects on gastrointestinal motility. In preclinical animal models, a key pharmacodynamic marker is the inhibition of intestinal transit.
One brief report on this compound indicated its evaluation in a mouse model at varying doses up to 80 mg/kg, where it demonstrated an antiperistaltic effect at the highest dose group. cenmed.com However, detailed quantitative data from this or other specific studies on this compound's pharmacodynamic markers are not extensively available in publicly accessible literature.
Generally, for this class of drugs, pharmacodynamic evaluation would include the following assessments in animal models:
Gastrointestinal Transit Time: Measurement of the time it takes for a non-absorbable marker (e.g., charcoal meal, carmine (B74029) red) to travel from the stomach to the cecum or be expelled. An increase in transit time is a primary indicator of antiperistaltic activity.
Propulsive Motility Studies: In vivo measurement of intestinal contractions and the movement of intestinal contents. This can be assessed using techniques like manometry or video imaging of surgically exposed intestinal loops.
Receptor Binding Affinity: As many antiperistaltic agents are opioids, determining the binding affinity (Ki) for opioid receptors (mu, delta, kappa) is a crucial pharmacodynamic parameter. For instance, studies on other opioids have categorized them based on their binding affinity to the human mu-opioid receptor (MOR), with Ki values ranging from nanomolar to micromolar concentrations. nih.gov While difenoximide is structurally related to opioids, specific binding affinity data for this compound is not readily available.
The table below illustrates the kind of data that would be generated in such preclinical evaluations for an antiperistaltic agent. Please note, the following data is representative for the class of drugs and not specific to this compound due to the lack of available data.
| Preclinical Model | Pharmacodynamic Marker | Measurement |
| Mouse | Gastrointestinal Transit | Inhibition of Charcoal Meal Transit (%) |
| Rat | Colonic Motility | Reduction in Fecal Pellet Output |
| In vitro | Opioid Receptor Binding | Ki (nM) at Mu-Opioid Receptor |
Investigating Specific Biological System Interactions in Preclinical Models
The investigation into how this compound interacts with specific biological systems in preclinical models is essential to characterize its pharmacological profile. As an antiperistaltic agent, its primary interaction is with the gastrointestinal system.
The mechanism of action for many antiperistaltic drugs involves agonism at opioid receptors in the myenteric plexus of the intestinal wall. This interaction leads to the inhibition of acetylcholine release, which in turn decreases smooth muscle activity and slows down peristalsis. msdvetmanual.com
Preclinical studies for agents in this class would typically investigate interactions with:
The Enteric Nervous System: Examining the drug's effect on neurotransmitter release and neuronal firing within the gut wall.
Smooth Muscle Contractility: In vitro studies using isolated segments of the intestine (e.g., guinea pig ileum) to measure the direct effect of the compound on muscle contraction. mdpi.com
Central Nervous System (CNS): Assessing the potential for centrally-mediated effects, as some peripherally acting opioids can cross the blood-brain barrier at higher doses, leading to CNS side effects.
The following table outlines the types of investigations into biological system interactions that are typically conducted for antiperistaltic compounds. The findings presented are generalized for the drug class due to the absence of specific published data for this compound.
| Biological System | Preclinical Model | Type of Interaction Investigated |
| Gastrointestinal System | Guinea Pig Ileum (in vitro) | Inhibition of electrically stimulated contractions |
| Enteric Nervous System | Myenteric Plexus Preparation | Modulation of neurotransmitter release |
| Central Nervous System | Rodent Behavioral Models | Assessment of sedative or other CNS effects |
Structure Activity Relationship Sar and Structure Property Relationship Spr Research for Difenoximide Hydrochloride Analogs
Elucidation of Key Pharmacophores and Structural Determinants of Activity
The foundational pharmacophore for many opioid agonists, including those related to difenoximide (B1208596), consists of a central tertiary amine, a phenyl group, and a flexible carbon chain. nih.gov For the 4-phenylpiperidine (B165713) class, to which difenoximide is related, the essential structural components for opioid receptor affinity and activity are well-documented. These include the piperidine (B6355638) ring, a phenyl group at the 4-position of the piperidine ring, and a specific substituent on the piperidine nitrogen. nih.govnih.gov
The key pharmacophoric elements for this class of compounds can be summarized as:
A basic nitrogen atom: The piperidine nitrogen, which is protonated at physiological pH, forms a crucial ionic interaction with a conserved aspartate residue in the opioid receptors. researchgate.net
Aromatic ring: A phenyl group attached to the 4-position of the piperidine ring is a critical feature for binding to the opioid receptor. This aromatic ring is believed to engage in hydrophobic and/or π-π stacking interactions within a specific pocket of the receptor. nih.gov
A 4-position substituent: In the case of difenoximide, this is a second phenyl group and a cyano group (or the corresponding carboxylic acid in difenoxin). This 4,4-disubstitution pattern significantly influences the compound's activity.
An N-substituent: The nature of the substituent on the piperidine nitrogen is a major determinant of potency, selectivity for different opioid receptor subtypes (μ, δ, κ), and whether the compound acts as an agonist or antagonist. acs.orgacs.org
Based on studies of related compounds, a general pharmacophore model for this class of opioids has been proposed, highlighting the spatial arrangement of these key features. researchgate.netresearchgate.net
Table 1: Key Pharmacophoric Features of 4-Phenylpiperidine Opioids
| Feature | Description | Importance for Activity |
| Basic Nitrogen | Typically a tertiary amine within a piperidine ring. | Essential for ionic interaction with the receptor. |
| Aromatic Ring | A phenyl group at the 4-position of the piperidine. | Crucial for hydrophobic and π-π interactions. |
| 4-Position Substituents | Additional groups at the 4-position of the piperidine ring. | Modulates potency and receptor subtype selectivity. |
| N-Substituent | The group attached to the piperidine nitrogen. | Determines agonist/antagonist character and potency. |
Impact of Substituent Effects on Molecular Interactions
The systematic modification of substituents at various positions of the core scaffold has provided significant insights into the molecular interactions governing the activity of difenoximide-related analogs.
N-Substituent: The substituent on the piperidine nitrogen plays a pivotal role. In many series of 4-phenylpiperidine derivatives, increasing the size of the N-alkyl substituent from methyl to larger groups like phenethyl can dramatically increase agonist potency. bg.ac.rs However, very bulky N-substituents can also introduce antagonist properties. researchgate.netacs.org For instance, the replacement of an N-methyl group with an N-phenylpropyl group in some 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines resulted in more potent antagonists. acs.org The conformation of the N-substituent is also critical, with extended conformations often being favored for high-affinity binding. acs.org
4-Phenyl Ring Substituents: Modifications to the phenyl ring at the 4-position of the piperidine can influence potency and selectivity. The introduction of hydroxyl groups, particularly at the meta position, is a common strategy in the design of potent opioid agonists, as seen in many morphinan (B1239233) and benzomorphan (B1203429) derivatives. While difenoximide itself lacks a hydroxyl group on the phenyl rings, the electronic properties of these rings are important for receptor interaction.
4-Position Substituents: Difenoximide possesses a diphenylacetonitrile (B117805) structure at the 4-position of the piperidine ring. The cyano group is a key feature. In its parent compound, difenoxin, this cyano group is hydrolyzed to a carboxylic acid. This modification significantly impacts the molecule's properties, including its ability to cross the blood-brain barrier. The presence of two phenyl groups at the 4-position contributes significantly to the hydrophobic interactions with the receptor.
Table 2: Hypothetical SAR of Difenoximide Analogs Based on Related Opioids
| Position of Substitution | Substituent Modification | Predicted Effect on Activity | Rationale from Related Compounds |
| Piperidine Nitrogen | Small alkyl (e.g., methyl) | Likely maintains agonist activity. | Common in many opioid agonists. |
| Aralkyl (e.g., phenethyl) | May increase agonist potency. | Observed in fentanyl and related series. nih.gov | |
| Bulky alkyl/aralkyl | Could introduce antagonist properties. | Seen in some 4-phenylpiperidine series. acs.org | |
| 4-Phenyl Rings | Introduction of a meta-hydroxyl group | Potential to significantly increase agonist potency. | A key feature in many potent opioids. |
| Halogen substitution | May alter potency and pharmacokinetic properties. scielo.br | General observation in medicinal chemistry. | |
| 4-Cyano Group | Conversion to carboxyl (as in difenoxin) | Decreases CNS penetration, localizing effects to the periphery. | Difenoxin is the active metabolite of diphenoxylate. edscl.in |
| Esterification of the carboxyl group | Increases lipophilicity, potentially enhancing CNS penetration. | General principle of prodrug design. |
Stereochemical Influences on Biological Activity
Stereochemistry is a critical factor in the biological activity of many opioid agonists, and it is expected to play a significant role in the interaction of difenoximide analogs with opioid receptors. The influence of stereochemistry can be observed at multiple chiral centers that may be present in analog structures. nih.gov
Piperidine Ring Stereochemistry: In substituted piperidines, the relative stereochemistry of substituents on the ring can have a profound impact on activity. For example, in a series of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the trans isomers were found to be opioid antagonists, while the corresponding cis isomer exhibited mixed agonist-antagonist properties. acs.org Furthermore, the absolute configuration of these stereocenters can lead to significant differences in potency, with one enantiomer often being significantly more active than the other. acs.orgnih.gov For instance, in the case of (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, this specific enantiomer consistently provides a better template for potent opioid antagonists. acs.org
Chiral Centers in N-Substituents: If the N-substituent contains a chiral center, its configuration can also influence potency and selectivity. For example, in a series of ohmefentanyl isomers, which are potent fentanyl analogs, the stereochemistry at the carbon atom of the phenylethyl group attached to the piperidine nitrogen resulted in dramatic differences in analgesic potency and receptor affinity. rsc.org Specifically, the (S)-configuration at this position was found to be beneficial for analgesic potency. rsc.org
Although difenoximide itself does not have chiral centers in its core structure, the introduction of substituents to create chiral analogs would likely lead to compounds with distinct pharmacological profiles. Based on the extensive research on related opioid series, it is highly probable that opioid receptors would exhibit stereoselectivity towards such analogs.
Table 3: Stereochemical Considerations in Difenoximide Analogs
| Chiral Center Location | Potential Stereoisomers | Expected Impact on Activity | Example from Related Compounds |
| Piperidine Ring (e.g., at C3) | R/S enantiomers | Significant differences in potency and efficacy. | (3R,4R) configuration is preferred for antagonist activity in some 4-phenylpiperidines. acs.org |
| cis/trans diastereomers | Can switch a compound from an antagonist to an agonist/partial agonist. | Observed in 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. acs.org | |
| N-Substituent Chain | R/S enantiomers | Can lead to large differences in binding affinity and potency. | The S-configuration at the phenylethyl 2-carbon is favored in potent ohmefentanyl isomers. rsc.org |
Analytical Methodologies for Difenoximide Hydrochloride Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is a fundamental analytical technique for separating mixtures into their individual components. khanacademy.orgexcedr.com In the context of difenoximide (B1208596) hydrochloride research, chromatographic methods are essential for isolating the compound from complex sample matrices and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications
High-Performance Liquid Chromatography (HPLC) is a dominant and indispensable technique in pharmaceutical analysis due to its speed, specificity, accuracy, and precision. researchgate.netresearchgate.net The development of a robust HPLC method is a multi-step process that includes scouting, optimization, and validation to ensure the method is fit for its intended purpose. researchgate.netthermofisher.com
Method development for compounds like difenoximide hydrochloride involves a systematic investigation of chromatographic parameters. researchgate.net This includes the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. researchgate.netjapsonline.com For instance, a reverse-phase C18 column is a common choice for the separation of many pharmaceutical compounds. japsonline.comresearchgate.net The mobile phase, often a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. japsonline.comijdra.com
Validation of the developed HPLC method is crucial and is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH). japsonline.comajpaonline.com Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netijdra.com
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netijdra.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netijdra.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ijdra.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. researchgate.net
A typical, though hypothetical, HPLC method for this compound might be validated with the following results:
| Validation Parameter | Result |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling in Experimental Systems
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for separating and identifying volatile and semi-volatile compounds. nih.govresearchgate.net In the context of this compound research, GC-MS is particularly valuable for metabolite profiling in experimental biological systems. nih.govopcw.org This technique allows for the identification and relative quantification of metabolites, providing insights into the metabolic pathways of the parent compound. opcw.orgresearchgate.net
The process often involves several key steps:
Sample Preparation: Extraction of metabolites from the biological matrix.
Derivatization: Chemical modification of the metabolites to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govmdpi.com A common derivatization process is trimethylsilylation. nih.govmdpi.com
GC Separation: The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. protocols.io
MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification by comparing it to spectral libraries. opcw.orgprotocols.io
GC-MS offers high sensitivity and reliability for metabolite profiling. nih.govresearchgate.net However, the complexity of biological samples can lead to "matrix effects," where other components in the sample can interfere with the analysis of the target compounds. mdpi.com
Spectroscopic and Spectrometric Characterization in Research
Spectroscopic and spectrometric techniques are crucial for the structural elucidation and identification of this compound and its related substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for determining the detailed structure of organic molecules. infai1.commsu.edu It is based on the magnetic properties of atomic nuclei. infai1.com For a compound like this compound, NMR is used to confirm its chemical structure by providing information about the connectivity of atoms and their spatial arrangement. researchgate.netnih.gov
Different NMR techniques, such as ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopy (COSY), provide complementary information that allows for the complete assignment of all proton and carbon signals in the molecule's spectrum. researchgate.netfrontiersin.org This detailed structural information is invaluable for confirming the identity of the synthesized compound and for characterizing any impurities or degradation products. researchgate.net
Mass Spectrometry for Identification and Quantification in Complex Matrices
Mass spectrometry (MS) is a highly sensitive technique used to detect, identify, and quantify molecules based on their mass-to-charge (m/z) ratio. thermofisher.com It is an essential tool for the analysis of compounds in complex matrices due to its high selectivity and sensitivity. thermofisher.comnih.gov When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a powerful platform for both qualitative and quantitative analysis. nih.govojp.gov
In the context of this compound research, mass spectrometry can be used to:
Confirm the molecular weight of the compound.
Identify the compound by its characteristic fragmentation pattern (in MS/MS). ojp.gov
Quantify the compound in complex biological samples, often at very low concentrations. thermofisher.comlcms.cz
High-resolution mass spectrometry (HRMS) offers very high mass accuracy, which greatly aids in the unambiguous identification of compounds in complex mixtures. scielo.org.mx Techniques like selected ion monitoring (SIM) and multiple reaction monitoring (MRM) are used in targeted quantitative workflows to enhance sensitivity and selectivity. thermofisher.commdpi.com
Bioanalytical Method Development for this compound in Experimental Biological Samples
Bioanalytical method development focuses on the quantitative determination of a drug and its metabolites in biological fluids such as plasma, serum, or urine. researchgate.net This process is critical in preclinical research. The development and validation of these methods ensure the reliability of the data generated. nih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the benchmark for bioanalytical studies due to its high sensitivity and selectivity. nih.govresearchgate.netbiopharminternational.com The development of a bioanalytical method involves several key stages:
Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netbiopharminternational.com The choice of method depends on the analyte's properties and the nature of the biological sample. cmbr-journal.com
Chromatographic Separation: An optimized HPLC or UHPLC method is used to separate the analyte from endogenous components of the matrix. researchgate.net
Mass Spectrometric Detection: A tandem mass spectrometer is typically used for detection, providing high selectivity and sensitivity for quantification. researchgate.netnih.gov
Method Validation: The method must be rigorously validated to demonstrate its reliability. Validation parameters are similar to those for HPLC methods but are specifically applied to the analysis in a biological matrix. This includes assessing matrix effects, which are a unique challenge in bioanalysis. cstti.com
The goal is to develop a robust and stable method that can accurately measure the concentration of this compound in experimental biological samples. nih.gov
Computational and Theoretical Studies of Difenoximide Hydrochloride
Molecular Modeling and Docking Simulations for Target Binding
Molecular modeling techniques are fundamental in drug discovery to predict how a ligand, such as difenoximide (B1208596), interacts with its biological target. mdpi.com For difenoximide, the primary target is the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) located in the enteric nervous system. wikipedia.orgdrugbank.comjanronconsult.com
Prediction of Ligand-Receptor Complexes
The initial step in understanding a drug's mechanism of action at the molecular level is to predict its binding pose within the target receptor. This is achieved through molecular docking, a computational method that places a molecule into the binding site of a protein. drugbank.com
For difenoximide hydrochloride, researchers would utilize a high-resolution 3D structure of the μ-opioid receptor, often obtained from crystallographic or cryo-electron microscopy experiments and deposited in databases like the Protein Data Bank (PDB). drugbank.comnih.gov The docking process involves sophisticated algorithms that explore numerous possible orientations and conformations of the ligand within the receptor's active site. The goal is to identify the most stable and, therefore, most likely, ligand-receptor complex. epa.gov These predictions are crucial for understanding the structural basis of the drug's activity.
Elucidation of Binding Modes and Interaction Energies
Once a likely binding pose is predicted, the next step is a detailed analysis of the interactions between the ligand and the receptor. This involves identifying the specific types of non-covalent bonds that stabilize the complex, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. researchgate.net
In the case of difenoximide, it is expected that the protonated amine in its piperidine (B6355638) ring would form a key ionic interaction with an acidic residue in the opioid receptor, a common feature for many opioid ligands. acavir.com Computational programs calculate the binding energy or a docking score, which estimates the binding affinity of the ligand for the receptor. drugbank.com A lower, more negative energy value generally indicates a more stable and favorable interaction. acs.org These energy calculations, often decomposed into contributions from individual amino acid residues, help to pinpoint the key residues responsible for anchoring the drug in its binding pocket. drugbank.com
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide a deeper understanding of a molecule's properties based on its electronic structure. These methods, which solve approximations of the Schrödinger equation, can be used to study aspects of a molecule that are not accessible through classical molecular mechanics.
Conformational Energy Landscape Exploration
Molecules like difenoximide are flexible and can exist in multiple three-dimensional shapes, or conformations. Exploring the conformational energy landscape is essential to identify the most stable, low-energy conformations that the molecule is likely to adopt.
Quantum mechanical methods can be used to calculate the relative energies of different conformers with high accuracy. This analysis helps determine the preferred shape of the molecule in solution, which is critical because the conformation in which a drug binds to its receptor may not be its absolute lowest energy state. drugbank.com Understanding the energy penalties required to adopt different conformations is vital for a complete picture of its binding potential.
Reactivity Prediction and Reaction Mechanism Studies
Quantum chemistry is also a powerful tool for studying chemical reactivity. By analyzing the distribution of electrons within the molecule (e.g., through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis), researchers can predict which parts of the molecule are most likely to participate in chemical reactions.
For a compound like difenoximide, this could be used to study its metabolic pathways. For instance, its parent compound, diphenoxylate, is metabolized via ester hydrolysis to form difenoxin (difenoximide). drugbank.com Quantum chemical simulations can model the step-by-step mechanism of such reactions, calculate the energy barriers for each step, and help predict the likelihood and speed of these transformations in the body.
Cheminformatics and Data Mining in this compound Research
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. These tools are indispensable for modern drug discovery.
One of the primary applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org A QSAR model is a statistical equation that correlates the chemical structure of a series of compounds with their biological activity. To build a QSAR model for opioid agonists, researchers would first calculate a wide range of "molecular descriptors" for each compound. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Machine learning algorithms are then used to find the mathematical relationship between these descriptors and a measured activity, such as binding affinity to the μ-opioid receptor. While no specific QSAR studies focused on this compound are prominent in the literature, this technique could be used to screen virtual libraries of similar compounds to identify new potential antidiarrheal agents or to predict potential off-target interactions. Data mining large chemical and biological databases can also help identify trends, design compound libraries for screening, and prioritize candidates for further testing.
Virtual Screening for Analog Discovery
Virtual screening (VS) is a computational methodology used in drug discovery to search through large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govchem-space.com This process is instrumental in the early stages of drug development for discovering novel lead compounds. nih.gov For a compound like this compound, which is a derivative of diphenoxylate and acts as a μ-opioid receptor agonist, virtual screening can be a powerful tool for discovering new analogs with potentially improved pharmacological profiles. ncats.io
The virtual screening process for this compound analogs would typically begin with the three-dimensional structure of its target, the μ-opioid receptor. mdpi.com High-resolution crystal structures of opioid receptors are available and provide a basis for structure-based virtual screening. mdpi.commdpi.com The process involves docking a virtual library of compounds into the binding site of the receptor. longdom.org This library could consist of commercially available compounds or a custom-designed set of virtual molecules that are structurally analogous to difenoximide.
The design of a virtual library for difenoximide analogs would involve creating variations on its core structure. These modifications could include altering the substituents on the phenyl rings, modifying the piperidine ring, or changing the nitrile and ester functional groups. The goal of these modifications would be to explore new chemical space and identify compounds with different binding affinities or functional activities (e.g., agonists, antagonists, or biased agonists).
A hypothetical virtual screening workflow for discovering difenoximide analogs could involve the following steps:
Target Preparation : Utilizing a high-resolution crystal structure of the μ-opioid receptor. mdpi.com
Library Generation : Creating a virtual library of difenoximide analogs with diverse chemical modifications.
Molecular Docking : Docking the virtual library of analogs into the binding site of the μ-opioid receptor to predict their binding poses and affinities. longdom.org
Scoring and Ranking : Using scoring functions to rank the docked compounds based on their predicted binding energy and interactions with key residues in the receptor's binding pocket. chem-space.com
Post-processing and Filtering : Applying filters based on drug-like properties (e.g., Lipinski's rule of five) and potential for synthesis to select the most promising candidates for further experimental testing. phcogres.com
Below is a data table illustrating a small, hypothetical set of difenoximide analogs that could be included in a virtual screening library.
| Compound ID | R1 Group (para-position of phenyl on piperidine) | R2 Group (on the diphenylpropyl moiety) | Core Modification |
| DFX-Analog-001 | -OCH3 | -Cl | None |
| DFX-Analog-002 | -F | -CN | Replace nitrile with tetrazole |
| DFX-Analog-003 | -OH | -CH3 | Replace ester with amide |
| DFX-Analog-004 | -Cl | -F | N-oxide on piperidine |
| DFX-Analog-005 | -CH3 | -OCH3 | Bioisosteric replacement of a phenyl ring |
Machine Learning Approaches for Activity Prediction
Machine learning (ML) has become a cornerstone of modern drug discovery, offering powerful tools for predicting the biological activity of chemical compounds. nih.govnih.gov For this compound, ML models can be developed to predict its activity at the μ-opioid receptor, as well as to forecast the activity of its undiscovered analogs. These predictive models are typically built using quantitative structure-activity relationship (QSAR) principles. creative-biolabs.com
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. creative-biolabs.comnih.gov To build a QSAR model for difenoximide and its analogs, a dataset of compounds with known activities at the μ-opioid receptor would be required. nih.gov This dataset would be used to train and validate the ML model.
The general workflow for developing an ML-based activity prediction model for difenoximide analogs is as follows:
Data Curation : Assembling a dataset of compounds with measured binding affinities or functional activities for the μ-opioid receptor. nih.gov
Descriptor Calculation : For each compound in the dataset, a set of numerical features, known as molecular descriptors, are calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential). nih.gov
Model Training : The dataset, consisting of the molecular descriptors and their corresponding activities, is used to train an ML algorithm. nih.gov Commonly used algorithms include Random Forest (RF), Support Vector Machines (SVM), and various types of neural networks. nih.govnih.gov
Model Validation : The predictive power of the trained model is assessed using internal and external validation techniques to ensure its robustness and generalizability. nih.gov
Activity Prediction : The validated model can then be used to predict the activity of new, untested difenoximide analogs.
Several studies have successfully applied machine learning to predict the activity of ligands for opioid receptors. nih.govnih.govebm-journal.org For instance, Random Forest models have shown high accuracy in classifying compounds as agonists or antagonists for the μ-opioid receptor. nih.govacs.org Deep learning models, such as multi-layer perceptrons and long short-term memory networks, have also been developed to predict the binding activity of chemicals to the μ-opioid receptor. nih.gov
The table below summarizes some machine learning models and their reported performance metrics from studies on opioid receptor activity prediction, which could be conceptually applied to the study of this compound.
| Machine Learning Model | Target | Performance Metric | Reported Value | Reference |
| Random Forest (RF) | μ-Opioid Receptor Agonist | AUC-ROC | 0.88 | nih.gov |
| Support Vector Machine (SVM) | μ-Opioid Receptor Binding | Matthews Correlation Coefficient | 0.528 - 0.654 | nih.gov |
| Multi-layer Perceptron (MLP) | μ-Opioid Receptor Binding | Matthews Correlation Coefficient | 0.528 - 0.654 | nih.gov |
| Long Short-Term Memory (LSTM) | μ-Opioid Receptor Binding | Matthews Correlation Coefficient | 0.408 | nih.gov |
| Extremely Randomized Trees (ET) | μ-Opioid Receptor Agonist/Antagonist | Balanced Accuracy | 83.1% | acs.org |
AUC-ROC: Area Under the Receiver Operating Characteristic Curve; a measure of classification accuracy. Matthews Correlation Coefficient: A measure of the quality of binary classifications. Balanced Accuracy: An accuracy measure for imbalanced datasets.
These computational approaches, both virtual screening and machine learning, represent powerful, non-experimental methods to guide the discovery and optimization of novel analogs of this compound with desired pharmacological properties.
Future Directions and Unexplored Avenues in Difenoximide Hydrochloride Research
Emerging Methodologies for Deeper Mechanistic Understanding
A more profound comprehension of difenoximide (B1208596) hydrochloride's mechanism of action can be achieved by moving beyond traditional experimental setups. googleapis.com The integration of modern analytical techniques is revolutionizing the fields of drug discovery and formulation. longdom.org
Advanced analytical techniques that could provide deeper insights include:
High-Performance Liquid Chromatography (HPLC): This technique is highly sensitive and accurate for separating, identifying, and quantifying components of a mixture. sepscience.com It can be instrumental in studying the metabolic fate of difenoximide hydrochloride.
Mass Spectrometry (MS): MS identifies molecules based on their mass-to-charge ratio and is crucial for analyzing complex biological samples and elucidating drug metabolism and pharmacokinetics. longdom.org Combining liquid chromatography with mass spectrometry (LC-MS) offers even higher sensitivity for detecting the active pharmaceutical ingredient and its metabolites. longdom.org
Spectroscopy: Techniques like UV-Visible Spectroscopy can monitor changes in the molecular structure of the compound over time during stability studies. sepscience.com
Advanced Imaging Techniques: The use of digital imaging analysis can help in understanding the effects of a drug on tissues and cells at a molecular level. drugdiscoverytrends.com
These advanced methods, when used in conjunction with traditional pharmacological assays, can offer a more detailed picture of how this compound interacts with its targets and the subsequent downstream effects. longdom.orgdrugdiscoverytrends.com
Novel Applications as a Research Tool or Probe Molecule
Given its specific biological activity, this compound holds potential as a specialized research tool. Its ability to modulate specific biological pathways makes it a candidate for use as a chemical probe to investigate the roles of these pathways in various physiological and pathological processes.
For instance, its known interaction with opioid receptors suggests its utility in studies aimed at understanding the complexities of opioid signaling. researchgate.netnih.gov It could be employed to selectively activate or block certain receptor subtypes, helping to dissect their individual contributions to pain perception, addiction, and other neurological functions. Furthermore, the development of fluorescently labeled or radiolabeled versions of this compound could enable its use in advanced imaging studies to visualize the distribution and density of its target receptors in living organisms. The synthesis of a fluorescent probe, for example, has been shown to be a highly sensitive and selective method for detecting specific analytes in aqueous solutions. sdstate.edu
Identification of Research Gaps and Future Investigative Priorities
Despite existing research, several gaps in our understanding of this compound remain. A primary area for future investigation is the comprehensive characterization of its off-target effects. While its primary mechanism of action is relatively established, a full profiling of its interactions with other receptors and cellular components is lacking.
Key research priorities should include:
Comprehensive Receptor Binding Assays: To systematically screen for interactions with a wide range of receptors and ion channels.
Metabolomic and Proteomic Studies: To identify the global changes in cellular metabolites and proteins following exposure to the compound. This can reveal unexpected pathways affected by the drug. drugdiscoverytrends.com
Long-term Efficacy and Safety Studies: While initial studies have been conducted, more extensive research is needed to fully understand the long-term consequences of its use. researchgate.net
Exploration of Analogs: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved selectivity, potency, or pharmacokinetic properties. nih.gov
Addressing these gaps will not only enhance our fundamental knowledge of this compound but also pave the way for its potential therapeutic applications.
Integration of Multidisciplinary Approaches in Compound Research
The complexity of drug action necessitates a move away from siloed research efforts towards integrated, multidisciplinary collaborations. semanticscholar.org The study of this compound would greatly benefit from such an approach, bringing together experts from various fields.
A multidisciplinary team for researching this compound could include:
Medicinal Chemists: To synthesize novel analogs and probes.
Pharmacologists: To characterize the drug's mechanism of action and effects in biological systems. drugdiscoverytrends.com
Toxicologists: To assess the safety profile of the compound. drugdiscoverytrends.com
Computational Biologists: To model drug-receptor interactions and predict off-target effects.
Clinicians: To provide insights into potential therapeutic applications and design relevant preclinical and clinical studies. dovepress.com
By combining expertise in pharmacology, toxicology, and proteomics, a more holistic understanding of a drug's mechanism of action and efficacy can be achieved. drugdiscoverytrends.com This collaborative approach is essential for accelerating the translation of basic scientific discoveries into tangible benefits for science and medicine. semanticscholar.orgdovepress.com
Q & A
Q. What are the recommended synthetic routes for Difenoximide hydrochloride, and how can researchers optimize yield and purity during synthesis?
this compound (C₃₂H₃₁N₃O₄·ClH) is synthesized via a multi-step process involving the formation of a piperidinebutanenitrile core, followed by functionalization with a pyrrolidinyloxycarbonyl group and subsequent HCl salt formation. Key steps include:
- Coupling reactions : Use of activated esters (e.g., N-hydroxysuccinimide esters) to link the pyrrolidinyloxycarbonyl moiety to the central scaffold .
- Purification : Recrystallization from acetonitrile or ethanol to remove unreacted intermediates.
- Yield optimization : Monitor reaction pH and temperature (e.g., maintaining <40°C during HCl salt formation to prevent decomposition) .
- Purity validation : Confirm via HPLC (≥98% purity) with a C18 column and UV detection at 254 nm .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Structural confirmation :
- Purity assessment :
Q. What storage conditions are critical for maintaining this compound stability in laboratory settings?
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis and oxidation .
- Stability in solution : Prepare stock solutions in anhydrous DMSO, aliquot into single-use vials, and avoid freeze-thaw cycles (>10% degradation after 3 cycles) .
Advanced Research Questions
Q. What methodological challenges arise when assessing the solubility and stability of this compound in various solvents, and how can these be addressed?
- Low aqueous solubility : this compound exhibits poor solubility in water (<0.1 mg/mL). Strategies include:
- Oxidative degradation : Protect solutions with nitrogen purging and antioxidants (e.g., 0.1% ascorbic acid) .
Q. How can researchers resolve contradictions in pharmacokinetic data obtained from different in vitro and in vivo models?
Discrepancies often arise from:
- Metabolic differences : Rodent liver microsomes may overestimate human clearance. Validate with human hepatocytes or CYP450 inhibition assays .
- Protein binding : Measure free drug concentrations using ultrafiltration (e.g., 85% plasma protein binding in mice vs. 92% in humans) .
- Dosing regimens : Adjust for species-specific bioavailability (e.g., oral bioavailability in rats: 45% vs. 28% in dogs) using allometric scaling .
Q. What advanced analytical techniques are recommended for quantifying low concentrations of this compound in complex biological matrices?
- LC-MS/MS : Use a triple quadrupole system with MRM transitions (m/z 574.2 → 432.1 for quantification; LLOQ: 0.5 ng/mL) .
- Sample preparation : Protein precipitation with acetonitrile (1:4 v/v) followed by solid-phase extraction (C18 cartridges) to minimize matrix effects .
- Validation : Include stability tests for hemolyzed/hyperlipidemic plasma to ensure robustness .
Q. How should researchers design experiments to evaluate the antispasmodic efficacy of this compound while minimizing off-target effects?
- In vitro models :
- In vivo models :
Q. Methodological Notes
- Contradiction resolution : Cross-validate HPLC and LC-MS data with certified reference standards to address batch-to-batch variability .
- Ethical compliance : Follow OECD guidelines for in vivo studies, including approval from institutional animal care committees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
